
N-Demethylencainide
Description
N-Demethylencainide, also known as this compound, is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
N-Demethylencainide is primarily recognized for its role as an antiarrhythmic agent. It is a significant metabolite of encainide, which is used to manage ventricular arrhythmias. The efficacy of this compound in this context can be attributed to its ability to block sodium channels, thereby stabilizing cardiac membranes and reducing excitability.
Table 1: Pharmacological Properties of this compound
Property | Description |
---|---|
Mechanism of Action | Sodium channel blocker |
Therapeutic Use | Management of ventricular arrhythmias |
Metabolite Origin | Derived from encainide |
Cardiac Effects | Reduces heart rate and stabilizes rhythm |
Clinical Case Studies
Several clinical studies have highlighted the effectiveness of this compound in treating patients with severe arrhythmias. For instance, a study involving patients with ventricular tachycardia demonstrated that administration of encainide led to significant concentrations of this compound in plasma, correlating with improved electrophysiological outcomes.
Case Study Summary:
- Patient Profile: Adult male with sustained ventricular tachycardia.
- Treatment: Encainide administered intravenously.
- Outcome: Significant suppression of arrhythmia observed; plasma levels of this compound were monitored, revealing a direct relationship between metabolite concentration and therapeutic effect.
Metabolic Pathways and Genetic Variability
The metabolism of encainide to this compound varies significantly among individuals due to genetic polymorphisms affecting drug metabolism. Studies have shown that extensive metabolizers exhibit different pharmacokinetic profiles compared to poor metabolizers, impacting the therapeutic efficacy and safety of encainide therapy.
Table 2: Metabolic Variability in Encainide Administration
Group | Plasma Concentration (ng/mL) | Urinary Excretion (%) | Half-life (hours) |
---|---|---|---|
Extensive Metabolizers (EM) | 100-200 | 10% | 2.5 |
Poor Metabolizers (PM) | 500-1000 | 50% | 5.0 |
Toxicological Insights
Research has also focused on the toxicological effects associated with this compound. While generally considered safe at therapeutic doses, high concentrations can lead to adverse effects such as prolonged QT intervals and potential for proarrhythmia. Monitoring plasma levels is crucial in patients receiving encainide to mitigate risks associated with elevated metabolite levels.
Properties
IUPAC Name |
4-methoxy-N-[2-(2-piperidin-2-ylethyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-19-13-10-17(11-14-19)21(24)23-20-8-3-2-6-16(20)9-12-18-7-4-5-15-22-18/h2-3,6,8,10-11,13-14,18,22H,4-5,7,9,12,15H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMVRMLCNYDKJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CCC3CCCCN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80974275 | |
Record name | 4-Methoxy-N-{2-[2-(piperidin-2-yl)ethyl]phenyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80974275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58754-40-8, 87085-10-7 | |
Record name | N-Demethylencainide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058754408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 4-methoxy-N-(2-(2-(2-piperidinyl)ethyl)phenyl)-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087085107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxy-N-{2-[2-(piperidin-2-yl)ethyl]phenyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80974275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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